molecular formula C19H18F2N4O2S B5770849 N-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine

N-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine

Cat. No.: B5770849
M. Wt: 404.4 g/mol
InChI Key: FWEOFMLBZIJLIU-SSDVNMTOSA-N
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Description

N-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a triazole ring, a benzyloxy group, and a difluoromethyl group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazole ring, introduction of the benzyloxy group, and the addition of the difluoromethyl and methylsulfanyl groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents and catalysts in industrial settings would also be influenced by factors such as environmental impact and safety.

Chemical Reactions Analysis

Types of Reactions

N-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triazole ring to a more saturated form.

    Substitution: The benzyloxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine has a wide range of scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: This compound may have potential as a biochemical probe to study various biological processes.

    Medicine: It could be investigated for its potential therapeutic effects, such as antimicrobial or anticancer properties.

    Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways. The triazole ring and other functional groups in the molecule may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives with different substituents on the triazole ring or other parts of the molecule. Examples include:

  • N-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-3-(methyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine
  • N-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine

Uniqueness

The uniqueness of N-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine lies in its specific combination of functional groups, which may confer unique chemical and biological properties

Properties

IUPAC Name

(E)-N-[3-(difluoromethyl)-5-methylsulfanyl-1,2,4-triazol-4-yl]-1-(3-methoxy-4-phenylmethoxyphenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N4O2S/c1-26-16-10-14(8-9-15(16)27-12-13-6-4-3-5-7-13)11-22-25-18(17(20)21)23-24-19(25)28-2/h3-11,17H,12H2,1-2H3/b22-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWEOFMLBZIJLIU-SSDVNMTOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NN2C(=NN=C2SC)C(F)F)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/N2C(=NN=C2SC)C(F)F)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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